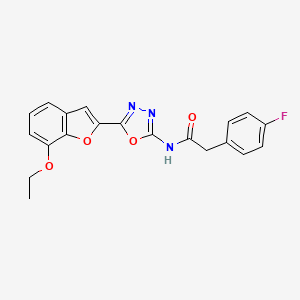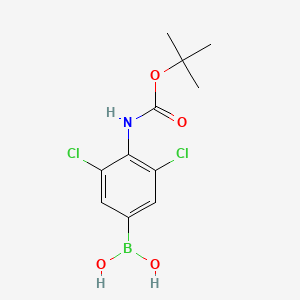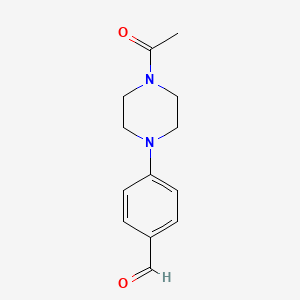
4-(4-Acetylpiperazin-1-yl)benzaldehyde
説明
4-(4-Acetylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C13H16N2O2 . It is commonly used in research and has a molecular weight of 232.28 .
Synthesis Analysis
The synthesis of 4-(4-Acetylpiperazin-1-yl)benzaldehyde can be achieved through various methods. One method involves the reaction of 1-Acetylpiperazine and 4-Fluorobenzaldehyde . Another method involves the reaction of 4-(4-acetylpiperazin-1-yl)benzaldehyde with sodium tris(acetoxy)borohydride in acetonitrile at 20℃ for 4 hours .Molecular Structure Analysis
The InChI code for 4-(4-Acetylpiperazin-1-yl)benzaldehyde is 1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 4-(4-Acetylpiperazin-1-yl)benzaldehyde are diverse. For instance, it can react with sodium tris(acetoxy)borohydride in acetonitrile at 20℃ for 4 hours . It can also react with potassium carbonate in N,N-dimethyl-formamide at 130℃ for 16 hours .Physical And Chemical Properties Analysis
4-(4-Acetylpiperazin-1-yl)benzaldehyde is a solid at room temperature . It has a molecular weight of 232.28 .科学的研究の応用
1. Anticonvulsant Activity
4-(4-Acetylpiperazin-1-yl)benzaldehyde and related compounds have been explored for their potential anticonvulsant activities. A study by Çakir et al. (1999) synthesized various (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones and found compounds 4e and 4h to be particularly promising in a pentylenetetrazole-induced seizure test (Çakir et al., 1999).
2. Synthesis of Anticancer Drugs
Benzaldehyde derivatives, including 4-(4-Acetylpiperazin-1-yl)benzaldehyde, are crucial intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) discussed a high-yield synthetic method for a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, used in the development of drugs for breast cancer, lymphoma, and colon cancer (Zhang et al., 2018).
3. Catalysis in Chemical Synthesis
The compound has applications in catalysis, particularly in the synthesis of cyclic acetals. A study by Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with benzaldehyde derivatives, including 4-(4-Acetylpiperazin-1-yl)benzaldehyde, for the production of potential novel platform chemicals (Deutsch et al., 2007).
4. Fluorescent Probes in Biochemistry
This chemical also finds use in biochemistry as a component in fluorescent probes. Lin et al. (2008) developed a ratiometric fluorescent probe using a derivative of benzaldehyde for detecting cysteine and homocysteine, which could be significant in medical diagnostics and research (Lin et al., 2008).
5. Synthesis of Biologically Active Compounds
Research by Ramadan (2010) involved the synthesis of benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones, with some compounds showing potential antimicrobial activity against Candida albicans, indicating a role in the development of new antimicrobial agents (Ramadan, 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
4-(4-acetylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-4-2-12(10-16)3-5-13/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIBKWUSUQUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylpiperazin-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)

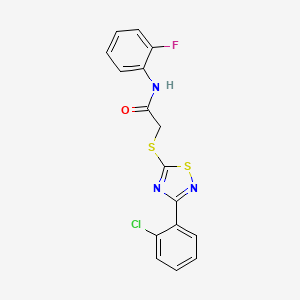

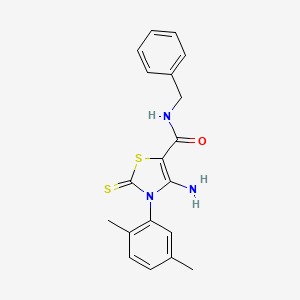
![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)
![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)
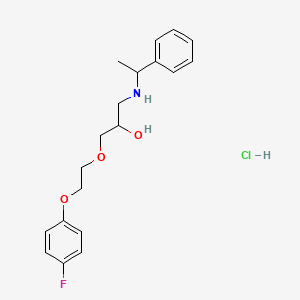
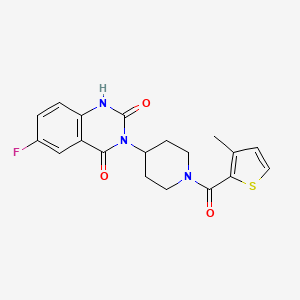
![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)
